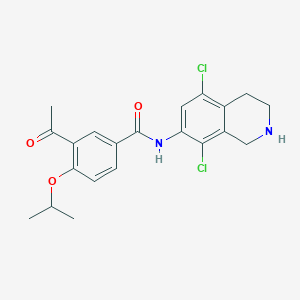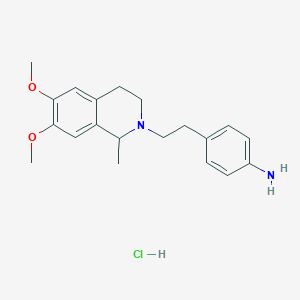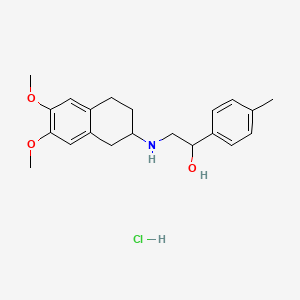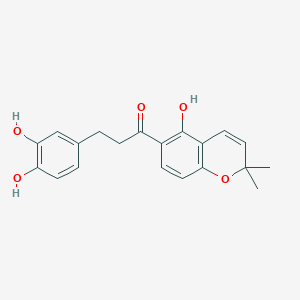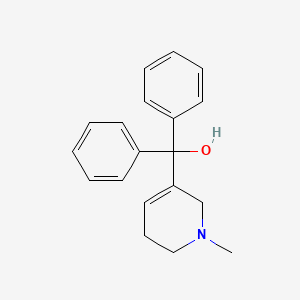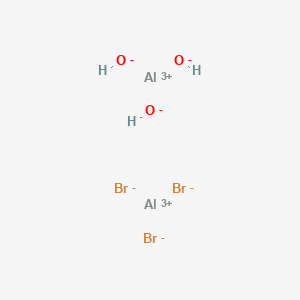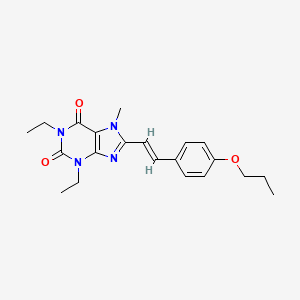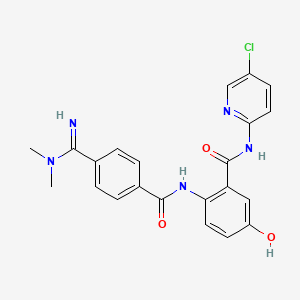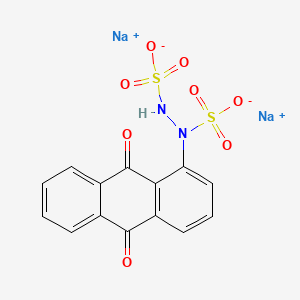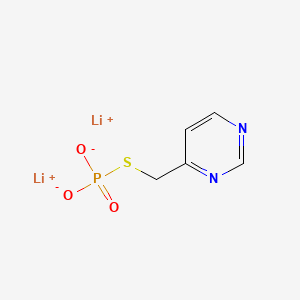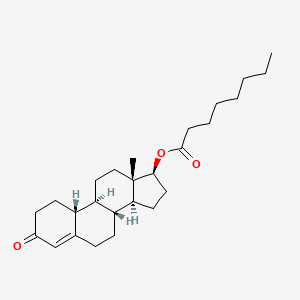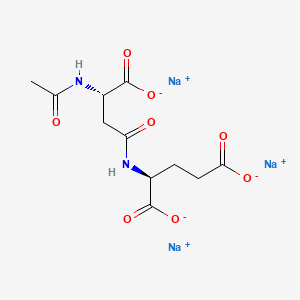
Naaxia
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naaxia, known chemically as N-Acetyl-l-aspartylglutamate, is a compound used primarily in ophthalmology. It is a mast cell stabilizer, which means it helps prevent allergic reactions by inhibiting the release of histamine and other inflammatory mediators from mast cells. This compound is commonly used in the treatment of allergic conjunctivitis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-l-aspartylglutamate involves the coupling of N-acetyl-l-aspartic acid with l-glutamic acid. This reaction typically occurs in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include maintaining a pH between 7 and 8 to ensure optimal coupling efficiency.
Industrial Production Methods: In industrial settings, the production of Naaxia involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Naaxia undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
Naaxia has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of peptide synthesis and coupling reactions.
Biology: It is studied for its role in neurotransmission and its effects on various biological pathways.
Industry: this compound is used in the formulation of eye drops and other pharmaceutical products.
Mecanismo De Acción
Naaxia exerts its effects by stabilizing mast cells, which are involved in allergic responses. Mast cells release histamine and other inflammatory mediators when they degranulate. This compound inhibits this degranulation process by blocking specific calcium channels, thereby preventing the release of these mediators . This action helps reduce the symptoms of allergic conjunctivitis and other allergic conditions.
Comparación Con Compuestos Similares
N-Acetyl-l-aspartic acid: A precursor in the synthesis of Naaxia.
l-Glutamic acid: Another precursor in the synthesis of this compound.
Sodium cromoglycate: Another mast cell stabilizer used in the treatment of allergic conditions.
Uniqueness of this compound: this compound is unique due to its dual action as both a neurotransmitter and a mast cell stabilizer. This dual functionality makes it particularly effective in treating allergic conditions while also having potential neuroprotective effects .
Propiedades
Número CAS |
57096-29-4 |
|---|---|
Fórmula molecular |
C11H13N2Na3O8 |
Peso molecular |
370.20 g/mol |
Nombre IUPAC |
trisodium;(2S)-2-[[(3S)-3-acetamido-3-carboxylatopropanoyl]amino]pentanedioate |
InChI |
InChI=1S/C11H16N2O8.3Na/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17;;;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3/t6-,7-;;;/m0.../s1 |
Clave InChI |
HZKPWVFQRXZWGH-UEEQWHBPSA-K |
SMILES isomérico |
CC(=O)N[C@@H](CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
CC(=O)NC(CC(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


